

Alphenal: Application Notes and Protocols for Animal Models

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Compound of Interest

Compound Name: *Phenallymal*

Cat. No.: *B1218993*

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Disclaimer

The following application notes and protocols are intended for research purposes only. Alphenal is a barbiturate derivative and should be handled with extreme caution by trained professionals in a controlled laboratory setting. All animal experiments must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). The information provided here is a synthesis of available data and general pharmacological principles. Specific lethal dose (LD50) and effective dose (ED50) values for Alphenal are not readily available in the public domain. Therefore, the provided dosage ranges are estimations based on related compounds and should be used as a starting point for dose-finding studies.

Introduction

Alphenal (5-allyl-5-phenylbarbituric acid) is a barbiturate derivative with central nervous system (CNS) depressant properties. Like other barbiturates, it is expected to exhibit sedative, hypnotic, and anticonvulsant effects. These properties make it a compound of interest for preclinical research in areas such as epilepsy, anxiety, and anesthesia. This document provides an overview of its mechanism of action, and guidelines for its dosage and administration in common animal models.

Mechanism of Action

Alphenal, as a member of the barbiturate class, is understood to exert its effects primarily through the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the mammalian brain.

Signaling Pathway of Barbiturates:

Barbiturates bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. This binding potentiates the effect of GABA by increasing the duration of the chloride (Cl-) channel opening. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus resulting in CNS depression. At higher concentrations, barbiturates can also directly activate the GABA-A receptor, contributing to their more pronounced CNS depressant effects compared to other modulators like benzodiazepines.

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